3'-Cyano-3-(4-thiomethylphenyl)propiophenone
Overview
Description
3’-Cyano-3-(4-thiomethylphenyl)propiophenone is an organic compound that belongs to the class of nitriles and ketones It is characterized by the presence of a cyano group (-CN) and a thiomethyl group (-SCH3) attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-thiomethylbenzaldehyde and malononitrile.
Condensation Reaction: The key step involves a condensation reaction between 4-thiomethylbenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide or potassium carbonate. This reaction forms an intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the desired product, 3’-Cyano-3-(4-thiomethylphenyl)propiophenone. This step may require specific reaction conditions, such as elevated temperatures and the use of a suitable solvent like ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and advanced purification techniques, such as recrystallization and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
3’-Cyano-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the cyano group.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives of the phenyl ring.
Scientific Research Applications
3’-Cyano-3-(4-thiomethylphenyl)propiophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3’-Cyano-3-(4-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the thiomethyl group can participate in nucleophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3’-Cyano-3-(4-methylphenyl)propiophenone: Similar structure but with a methyl group instead of a thiomethyl group.
3’-Cyano-3-(4-ethylphenyl)propiophenone: Similar structure but with an ethyl group instead of a thiomethyl group.
3’-Cyano-3-(4-methoxyphenyl)propiophenone: Similar structure but with a methoxy group instead of a thiomethyl group.
Uniqueness
The presence of the thiomethyl group in 3’-Cyano-3-(4-thiomethylphenyl)propiophenone imparts unique chemical properties, such as increased nucleophilicity and potential for sulfur-based interactions. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.
Properties
IUPAC Name |
3-[3-(4-methylsulfanylphenyl)propanoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NOS/c1-20-16-8-5-13(6-9-16)7-10-17(19)15-4-2-3-14(11-15)12-18/h2-6,8-9,11H,7,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIVSQKJAIKEIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=CC=CC(=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644365 | |
Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-89-7 | |
Record name | 3-{3-[4-(Methylsulfanyl)phenyl]propanoyl}benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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